1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor Agonists
A study highlighted the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds showed enhanced agonist activity and an improved human ether-à-go-go-related gene (hERG) inhibition profile, indicating potential applications in diabetes treatment through augmented insulin secretion and glucose level reduction in diabetic models (Kubo et al., 2021).
Antimicrobial Activities
Research on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones explored their antibacterial activity. The study showcases the potential of these compounds in addressing microbial resistance through novel structural modifications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antineoplastic Agents
Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The findings contribute to understanding the metabolic pathways of Flumatinib, emphasizing the role of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine derivatives in cancer treatment (Gong et al., 2010).
Synthesis of Novel Compounds
The unexpected formation of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives through a one-pot, multi-component reaction (MCRs) demonstrates the chemical versatility and potential for creating novel molecules with unique properties. This synthesis pathway offers insights into creating new compounds for further biological evaluation (Wang et al., 2017).
Pharmacokinetics
A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in rat, dog, and human models provided critical data on the disposition of novel therapeutic agents. Understanding these pharmacokinetic profiles is essential for drug development and safety evaluation (Sharma et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing type 2 diabetes .
Mode of Action
The compound interacts with its target, Dipeptidyl peptidase 4, by inhibiting its activity . This inhibition results in changes in the glucose metabolism pathway, leading to improved control of blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolism pathway. By inhibiting Dipeptidyl peptidase 4, it prevents the breakdown of incretin hormones, which are involved in insulin secretion . This leads to increased insulin levels and decreased blood glucose levels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion and decreased glucagon release . These effects result in lower blood glucose levels, which is beneficial for managing type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-4-9(16-6-15-8)17-3-1-2-7(14)5-17/h4,6-7H,1-3,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCFEKNNJLKQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.